molecular formula C7H17Si B13741282 CID 22348783

CID 22348783

Cat. No.: B13741282
M. Wt: 129.29 g/mol
InChI Key: SOKXWQYYBBCCOQ-UHFFFAOYSA-N
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Description

CID 22348783 is a chemical compound indexed in PubChem, a public repository for chemical structures and biological activities. For instance, GC-MS can resolve complex mixtures and quantify compound fractions (Figure 1C), while CID-MS provides structural insights through fragmentation patterns . This compound may belong to a class of bioactive molecules studied in pharmacological or biochemical contexts, given the frequent use of PubChem CIDs in drug discovery and metabolomics research .

Properties

Molecular Formula

C7H17Si

Molecular Weight

129.29 g/mol

InChI

InChI=1S/C7H17Si/c1-5-8(6-2)7(3)4/h7H,5-6H2,1-4H3

InChI Key

SOKXWQYYBBCCOQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylisopropylsilane can be synthesized through the reaction of diethylchlorosilane with isopropylmagnesium chloride (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{Et}_2\text{SiCl}_2 + \text{iPrMgCl} \rightarrow \text{Et}_2\text{iPrSiH} + \text{MgCl}_2 ]

Industrial Production Methods: In industrial settings, the production of diethylisopropylsilane involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Absence of CID 22348783 in Search Results

  • The term "this compound" does not appear in any of the indexed search results ( ).

  • Tables in PMC articles ( , , ) list other PubChem CIDs (e.g., 658964, 660829, 665480) but none match 22348783.

  • Chemical datasets in source include entries for compounds such as Tris(2-chloroethyl) phosphate (CID 8295) and Hexabromohexane (No CID), but no entry corresponds to this compound.

Potential Reasons for Missing Data

  • Unregistered or Proprietary Compound : this compound may not be publicly registered in PubChem or other open-access databases.

  • Terminology Conflicts : The acronym "CID" in some sources refers to collision-induced dissociation (e.g., , ), a mass spectrometry technique unrelated to compound identification.

  • Synthesis Focus : Source prioritizes polyhalogenated organophosphates and carbocycles, while other studies focus on kinase inhibitors ( ), indole derivatives ( , ), or peptide sequencing ( ).

Recommendations for Further Research

To investigate this compound, consider the following steps:

  • PubChem Database : Verify the compound’s existence and structure via PubChem this compound.

  • Patent Databases : Explore chemical patents for proprietary synthesis methods.

  • Specialized Journals : Search journals like Journal of Organic Chemistry or Organic Letters for recent studies.

  • Synthesis Repositories : Platforms like Reaxys or SciFinder may contain proprietary data not indexed in open-access sources.

Related Compounds and Reactions

While this compound is unavailable, the search results highlight methodologies applicable to analogous compounds:

Table 1: Reaction Techniques from Cited Studies

Compound TypeReaction ExampleKey FindingsSource
CDK8/CDK19 InhibitorsStructure-based design of 3,4,5-trisubstituted-2-aminopyridinesOptimized metabolic stability via carbamate and sultam modifications
Indole DerivativesIntramolecular hydrogen bondingPlanarization of indole rings via N–H⋯O interactions
Imidazo[2,1-b] thiazolesN–H⋯O hydrogen-bonded dimerizationC(4) chain formation in crystal structures
AcetohydrazidesCyclic dimerization via N–H⋯O bondsR<sub>2</sub><sup>2</sup>(8) and R<sub>2</sub><sup>2</sup>(14) motifs

Scientific Research Applications

Diethylisopropylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethylisopropylsilane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The compound interacts with various molecular targets, including carbonyl compounds, to facilitate reduction reactions. The pathways involved often include the formation of intermediate silanes and subsequent product formation through hydride transfer .

Comparison with Similar Compounds

Structural and Functional Comparisons

While direct structural data for CID 22348783 is absent, analogous studies on structurally related compounds highlight key comparison metrics:

Parameter This compound ChEMBL1724922 ChEMBL1711746 Ginsenoside Rf
Molecular Weight Not reported 434.5 g/mol 420.5 g/mol 801.0 g/mol
Key Functional Groups Inferred via CID-MS Carbamide, aromatic rings Sulfonamide, heterocycle Triterpene saponin
Biological Activity Unspecified Nrf2 inhibitor Nrf2 inhibitor Anti-inflammatory
Analytical Methods GC-MS, CID-MS X-ray crystallography X-ray crystallography LC-ESI-MS


Key Findings :

Pharmacological Profile: Compounds like ChEMBL1724922 and ChEMBL1711746 (Nrf2 inhibitors) share mechanisms targeting oxidative stress pathways, but their efficacy and selectivity depend on substituent groups (e.g., sulfonamide vs. carbamide) .

Structural Differentiation: Techniques like CID-MS enable differentiation of isomers (e.g., Ginsenoside Rf vs. Pseudoginsenoside F11) based on fragmentation patterns, a method applicable to this compound if structural analogs exist .

Therapeutic Potential: Compared to bioactive compounds in Table 3 (), this compound may lack documented therapeutic applications, whereas probiotics and herbal agents (e.g., Bifidobacterium, ginsenosides) show proven efficacy in mitigating conditions like chemotherapy-induced diarrhea (CID) .

Analytical and Computational Comparisons
  • Collision-Induced Dissociation (CID) : CID voltage and charge state correlations (Figure 2A) influence fragmentation efficiency, a critical factor in structural elucidation for this compound and related compounds .
  • PubChem Metadata: this compound’s entry may lack annotated bioactivity data, unlike well-studied compounds with detailed ChEMBL or clinical trial records .

Q & A

How to formulate a rigorous research question for studying CID 22348783’s mechanism of action?

Answer: A well-structured research question should align with the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) adapted for chemical research . For example:

  • Problem: What molecular pathways does this compound modulate?
  • Indicator: Dose-dependent effects on protein X.
  • Outcome: Quantify binding affinity via SPR (surface plasmon resonance).
    Ensure the question meets FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Avoid vagueness by specifying measurable variables (e.g., IC₅₀ values, structural analogs for comparison) . Test the question’s clarity by peer review before finalization .

Q. What are best practices for designing reproducible experiments involving this compound?

Answer:

  • Detailed Protocols: Include synthesis steps, purification methods (e.g., HPLC conditions), and characterization data (NMR, HRMS) to enable replication . For known compounds, cite prior synthesis methods; for novel derivatives, provide full spectral data .
  • Controls: Use positive/negative controls (e.g., established inhibitors for enzymatic assays) and solvent controls to isolate this compound’s effects .
  • Statistical Power: Predefine sample sizes using power analysis to minimize Type I/II errors .

Q. How to conduct a systematic literature review on this compound’s biological activity?

Answer:

  • Keyword Strategy: Use unique identifiers (CAS number, IUPAC name) and Boolean operators (e.g., "this compound AND apoptosis NOT cancer") to filter noise in databases like PubMed or SciFinder .
  • Source Evaluation: Prioritize primary literature over reviews. Assess study quality via criteria such as experimental rigor (e.g., dose ranges, replication) .
  • Gap Analysis: Map existing findings (e.g., kinase inhibition) to identify understudied areas (e.g., in vivo toxicity profiles) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data on this compound’s efficacy across models?

Answer:

  • Contextual Analysis: Compare experimental conditions (e.g., cell lines vs. animal models, assay pH/temperature) . For instance, discrepancies in IC₅₀ values may arise from differential protein expression in HeLa vs. HEK293 cells.
  • Meta-Analysis: Aggregate data from multiple studies using standardized metrics (e.g., fold-change relative to controls) and assess heterogeneity via I² statistics .
  • Mechanistic Validation: Use orthogonal assays (e.g., CRISPR knockdown of putative targets) to confirm causality .

Q. What advanced methodologies can optimize this compound’s synthesis protocol for higher purity?

Answer:

  • DoE (Design of Experiments): Apply factorial design to test variables (catalyst loading, reaction time) and identify optimal conditions .
  • In Situ Monitoring: Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Alternative Routes: Explore biocatalysis or flow chemistry for improved yield and reduced byproducts .

Q. How to integrate multi-omics data to elucidate this compound’s molecular targets?

Answer:

  • Hypothesis-Driven Workflow:
    • Proteomics: Identify differentially expressed proteins via SILAC (stable isotope labeling) after this compound treatment.
    • Transcriptomics: Cross-reference with RNA-seq data to filter false positives.
    • Network Analysis: Use STRING or Cytoscape to map protein-protein interactions and prioritize hub proteins .
  • Machine Learning: Train models on known target-ligand pairs to predict binding partners .

Methodological Resources

  • Experimental Design: Refer to Grinnell College’s framework for hypothesis-driven investigations .
  • Data Contradictions: Apply FINER criteria during peer review to preemptively address flaws .
  • Ethical Compliance: Ensure all protocols adhere to institutional guidelines for chemical safety and data integrity .

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